molecular formula C11H13N3 B13153884 (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B13153884
M. Wt: 187.24 g/mol
InChI Key: OYVAMJZOLMOBIL-SECBINFHSA-N
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Description

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. This compound is part of the imidazole family, known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the imidazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine, also known as (1R)-phenylimidazole ethanamine , is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H13N3
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 1394051-25-2
  • IUPAC Name : (1R)-1-(4-imidazol-1-ylphenyl)ethanamine

The compound features an imidazole ring, which is significant for its biological interactions, particularly with metal ions and enzymes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This interaction is crucial in the modulation of enzymatic pathways.
  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways and biological responses.

Antitumor Activity

Recent studies have indicated that derivatives of imidazole-containing compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (colon cancer)0.64PLK4 inhibitor
Compound BKMS-12 BM (multiple myeloma)0.64Antiproliferative
Compound CHT29 (colon cancer)0.9–6.1ERK1/2 inhibition

These findings suggest that the compound may possess similar properties worthy of further investigation.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound's structure allows it to potentially inhibit bacterial growth by disrupting cellular processes:

  • Mechanism : The imidazole ring can interfere with the synthesis of nucleic acids or proteins in bacteria.

Case Studies

A notable case study involved the synthesis and evaluation of related imidazole compounds for their anticancer properties. In this study, researchers synthesized various derivatives and tested their efficacy against different cancer cell lines. The results highlighted the importance of structural modifications on biological activity, emphasizing that small changes in the imidazole or phenyl groups could significantly alter potency.

Research Findings

Research has consistently shown that imidazole-containing compounds can modulate various biochemical pathways. For example:

  • Cell Cycle Arrest : Some studies reported that certain derivatives caused cell cycle arrest in cancer cells, indicating potential as chemotherapeutic agents.
  • Inhibition of Specific Enzymes : Compounds similar to this compound have been identified as potent inhibitors of kinases involved in cancer progression.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(1R)-1-(4-imidazol-1-ylphenyl)ethanamine

InChI

InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3/t9-/m1/s1

InChI Key

OYVAMJZOLMOBIL-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2C=CN=C2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N

Origin of Product

United States

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